molecular formula C11H9ClN2 B1353703 3-(4-Chlorostyryl)-1H-Pyrazole CAS No. 1829580-37-1

3-(4-Chlorostyryl)-1H-Pyrazole

Cat. No.: B1353703
CAS No.: 1829580-37-1
M. Wt: 204.65 g/mol
InChI Key: SHJXJPOMWYIJSA-ZZXKWVIFSA-N
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Description

3-(4-Chlorostyryl)-1H-Pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorostyryl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Scientific Research Applications

3-(4-Chlorostyryl)-1H-Pyrazole has several scientific research applications:

Safety and Hazards

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Biochemical Analysis

Biochemical Properties

3-(4-Chlorostyryl)-1H-Pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thus exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, modulating their activity and affecting downstream signaling events . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and other conditions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines . These cellular effects underscore the compound’s potential in cancer therapy and anti-inflammatory treatments.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as COX and LOX, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These findings suggest that the compound’s effects may vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations affect the compound’s bioavailability and excretion, influencing its overall pharmacokinetic profile . Additionally, this compound can modulate metabolic flux and alter the levels of specific metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influence its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, affecting its systemic distribution and accumulation in specific tissues . These transport and distribution mechanisms play a crucial role in determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound has been shown to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound affects its interactions with biomolecules and its overall biological activity, contributing to its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorostyryl)-1H-Pyrazole typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-chlorostyryl ketone. This intermediate is then reacted with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorostyryl)-1H-Pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and pyrazole oxides, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(4-chlorostyryl)pyrazole
  • 5-(4-Chlorophenyl)-3-(4-chlorostyryl)-1-phenyl-Δ2-pyrazoline
  • 4-(4-Chlorostyryl)pyridine

Uniqueness

3-(4-Chlorostyryl)-1H-Pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-[(E)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJXJPOMWYIJSA-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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